(R)-3-Aminooctanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octanoic acid, 3-amino-, (3R)-: is a chiral amino acid derivative of octanoic acid It is characterized by the presence of an amino group at the third carbon of the octanoic acid chain, with the (3R) configuration indicating the specific spatial arrangement of the atoms around the chiral center
Preparation Methods
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The synthesis of Octanoic acid, 3-amino-, (3R)- can be achieved through the amination of octanoic acid derivatives.
Enzymatic Synthesis: Enzymatic methods can also be employed, where specific enzymes catalyze the conversion of octanoic acid to its amino derivative.
Industrial Production Methods: Industrial production typically involves the large-scale synthesis of the compound using optimized versions of the classical or enzymatic methods. The choice of method depends on factors such as cost, yield, and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or alcohols.
Substitution: Substituted amino acid derivatives.
Scientific Research Applications
Chemistry:
Biology:
Metabolic Studies: The compound is used in studies of fatty acid metabolism and its role in various biological processes.
Medicine:
Drug Development: It serves as a building block in the synthesis of pharmaceuticals, particularly those targeting metabolic disorders.
Industry:
Mechanism of Action
The mechanism of action of Octanoic acid, 3-amino-, (3R)- involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in fatty acid metabolism, influencing various metabolic pathways . The compound’s chiral nature allows it to interact selectively with biological molecules, leading to specific physiological effects.
Comparison with Similar Compounds
Octanoic acid: A straight-chain saturated fatty acid with similar structural features but lacking the amino group.
3-Aminocaprylic acid: Another amino acid derivative of octanoic acid but with different stereochemistry.
Uniqueness:
Properties
CAS No. |
131347-77-8 |
---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
(3R)-3-aminooctanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-2-3-4-5-7(9)6-8(10)11/h7H,2-6,9H2,1H3,(H,10,11)/t7-/m1/s1 |
InChI Key |
FYHHDJRMDOBZJF-SSDOTTSWSA-N |
Isomeric SMILES |
CCCCC[C@H](CC(=O)O)N |
Canonical SMILES |
CCCCCC(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.